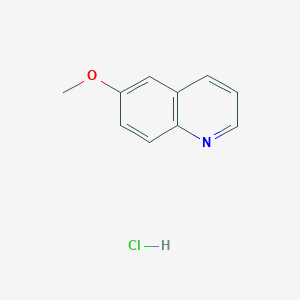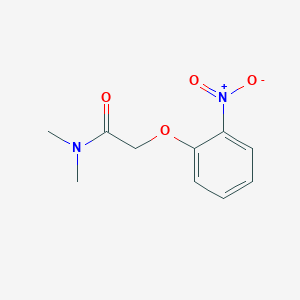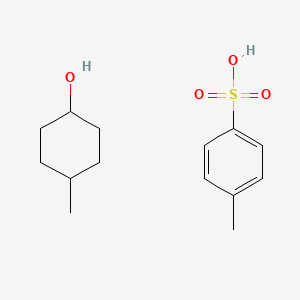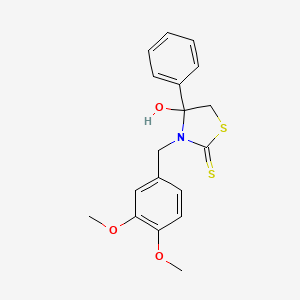
4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione is a heterocyclic compound with a molecular formula of C18H19NO3S2 and a molecular weight of 361.50 g/mol This compound is known for its unique structure, which includes a thiazolidinethione ring, a phenyl group, and a veratryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione typically involves the nucleophilic addition reaction of 1-(4-hydroxyphenyl) ethanone with phenylhydrazine in acetic acid at reflux temperature . This reaction yields the desired compound in good yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinethione ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and veratryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl and veratryl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione involves its interaction with various molecular targets and pathways. The thiazolidinethione ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl and veratryl groups may also contribute to the compound’s biological activity by interacting with cellular membranes and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
- 4-Hydroxy-3-phenethyl-4-phenyl-2-thiazolidinethione
- 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione
Uniqueness
4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione is unique due to the presence of the veratryl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
23509-75-3 |
|---|---|
Formule moléculaire |
C18H19NO3S2 |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
3-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C18H19NO3S2/c1-21-15-9-8-13(10-16(15)22-2)11-19-17(23)24-12-18(19,20)14-6-4-3-5-7-14/h3-10,20H,11-12H2,1-2H3 |
Clé InChI |
RLQQLCQLNPFOGV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CN2C(=S)SCC2(C3=CC=CC=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


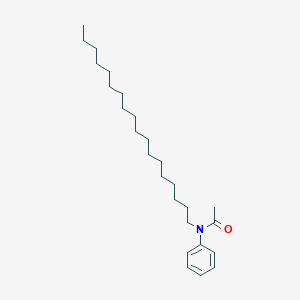
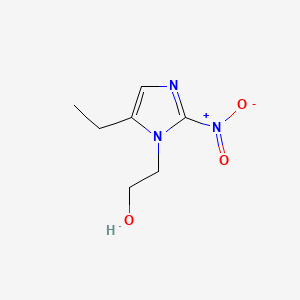
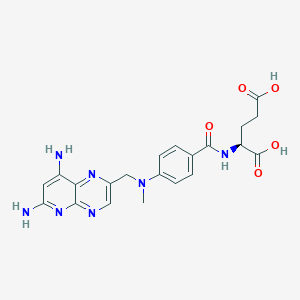
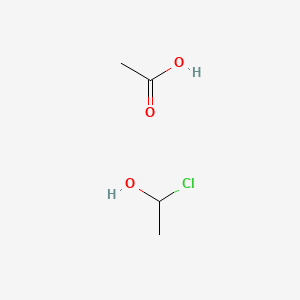
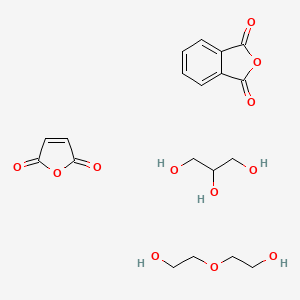
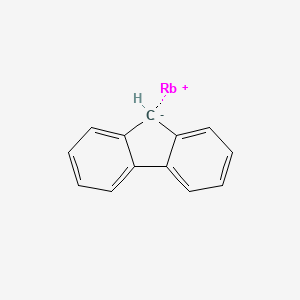
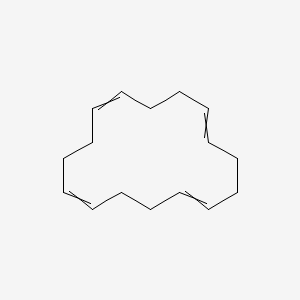
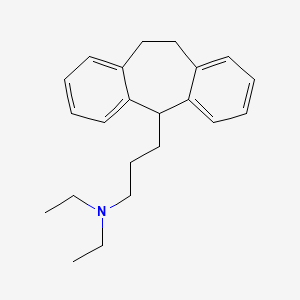
![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
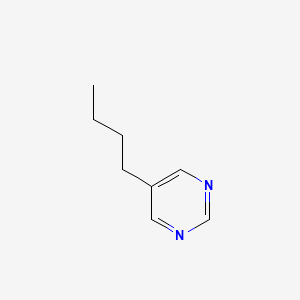
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
